molecular formula C5H11NO2 B13608029 O-((tetrahydrofuran-3-yl)methyl)hydroxylamine

O-((tetrahydrofuran-3-yl)methyl)hydroxylamine

Cat. No.: B13608029
M. Wt: 117.15 g/mol
InChI Key: SHFLAGVEDCZEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It is a hydroxylamine derivative, where the hydroxylamine group is bonded to a tetrahydrofuran ring via a methylene bridge

Preparation Methods

The synthesis of O-((tetrahydrofuran-3-yl)methyl)hydroxylamine typically involves the reaction of tetrahydrofuran derivatives with hydroxylamine. One common method includes the reaction of tetrahydrofuran-3-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at room temperature, leading to the formation of this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-((tetrahydrofuran-3-yl)methyl)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with electrophilic centers in target molecules, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in drug development or biochemical studies .

Comparison with Similar Compounds

O-((Tetrahydrofuran-3-yl)methyl)hydroxylamine can be compared with other hydroxylamine derivatives, such as:

    O-Benzylhydroxylamine: Similar in structure but with a benzyl group instead of a tetrahydrofuran ring.

    O-Methylhydroxylamine: Contains a methyl group instead of a tetrahydrofuran ring.

    O-Phenylhydroxylamine: Features a phenyl group in place of the tetrahydrofuran ring.

The uniqueness of this compound lies in its tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to other hydroxylamine derivatives .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

O-(oxolan-3-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H11NO2/c6-8-4-5-1-2-7-3-5/h5H,1-4,6H2

InChI Key

SHFLAGVEDCZEJV-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CON

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.